2-(2,6-Dioxopiperidin-3-yl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione
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Overview
Description
2-(2,6-Dioxopiperidin-3-yl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a piperidine ring fused to an isoindole moiety, making it a valuable scaffold for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as strong acids or bases, may be employed to facilitate these transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be utilized to streamline the production process. Additionally, purification methods like recrystallization and chromatography are often employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present on the molecule
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2,6-Dioxopiperidin-3-yl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as a modulator of cereblon (CRBN) protein, influencing the degradation of GSPT1 protein. This modulation can lead to the regulation of cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: A well-known analog used in PROTAC research.
Lenalidomide: Another analog with similar structural features and biological activities.
Pomalidomide: Shares structural similarities and is used in similar therapeutic applications
Uniqueness
2-(2,6-Dioxopiperidin-3-yl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione stands out due to its unique combination of a piperidine ring and an isoindole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C15H13N3O4 |
---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-6,7-dihydro-5H-pyrrolo[3,4-f]isoindole-1,3-dione |
InChI |
InChI=1S/C15H13N3O4/c19-12-2-1-11(13(20)17-12)18-14(21)9-3-7-5-16-6-8(7)4-10(9)15(18)22/h3-4,11,16H,1-2,5-6H2,(H,17,19,20) |
InChI Key |
DFRCTMCXNOBCLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C4CNCC4=C3 |
Origin of Product |
United States |
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